molecular formula C18H11ClF5N3O2 B2543092 5-(3-chlorophenoxy)-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 158712-62-0

5-(3-chlorophenoxy)-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2543092
CAS No.: 158712-62-0
M. Wt: 431.75
InChI Key: PQRBHHSJALIZGX-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-carboxamide derivative characterized by a 3-chlorophenoxy group at position 5, a trifluoromethyl group at position 3, and an N-(2,4-difluorophenyl) substituent. The pyrazole core is substituted with a methyl group at position 1, contributing to steric hindrance and metabolic stability.

Properties

IUPAC Name

5-(3-chlorophenoxy)-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF5N3O2/c1-27-17(29-11-4-2-3-9(19)7-11)14(15(26-27)18(22,23)24)16(28)25-13-6-5-10(20)8-12(13)21/h2-8H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRBHHSJALIZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-chlorophenoxy)-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic compound with potential biological activity, particularly in the fields of antifungal and anticancer therapies. Its unique molecular structure, characterized by multiple fluorinated groups and a pyrazole core, has garnered interest for its pharmacological properties.

  • Molecular Formula : C18H11ClF5N3O2
  • Molecular Weight : 431.74 g/mol
  • CAS Number : [Not specified in the results]

Antifungal Activity

Research indicates that compounds structurally similar to this compound exhibit significant antifungal properties. For example, studies have shown that certain pyrazole derivatives demonstrate in vitro activity against various fungal strains, including Candida albicans and Aspergillus fumigatus .

A comparative analysis of related compounds revealed that the introduction of trifluoromethyl groups enhances antifungal efficacy, as evidenced by lower minimum inhibitory concentration (MIC) values in laboratory settings. The following table summarizes the antifungal activity of related pyrazole derivatives:

Compound NameFungal StrainMIC (µg/mL)Reference
Compound ACandida albicans0.033
Compound BAspergillus fumigatus39.8

Anticancer Activity

The compound has also been studied for its potential as an anticancer agent. It acts as an activator of the M2 isoform of pyruvate kinase (PKM2), which is implicated in cancer metabolism. This activation can lead to altered metabolic pathways in cancer cells, potentially inhibiting tumor growth .

In vivo studies have demonstrated that certain pyrazole derivatives can reduce tumor size in murine models when administered at effective doses, indicating their potential as therapeutic agents against various cancers .

The biological activity of this compound is largely attributed to its ability to interact with specific enzyme targets and modulate metabolic pathways. The trifluoromethyl group enhances lipophilicity and bioavailability, allowing for better penetration into cellular membranes and improved interaction with target proteins.

Case Studies

  • Antifungal Efficacy Study :
    • In a controlled study, a derivative of the compound was tested against Candida albicans. The results showed a significant reduction in fungal load when administered at doses of 15 mg/kg over ten days, with a parasitic index reduction exceeding 90% .
  • Anticancer Study :
    • A study focused on the impact of PKM2 activation demonstrated that treatment with the compound resulted in a notable decrease in cell proliferation rates in various cancer cell lines. The effective dose ranged from 0.1 to 1.6 mg/kg in mouse models, showcasing its potential for further development as an anticancer drug .

Scientific Research Applications

Overview

5-(3-chlorophenoxy)-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class of chemicals. It exhibits significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and specific applications.

Research indicates that this compound possesses a variety of biological activities, primarily due to its ability to interact with specific enzyme systems:

Applications in Research

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development targeting inflammatory diseases and cancer. Its structure allows for modifications that can enhance potency and selectivity against target enzymes.

Pharmacological Studies

Due to its inhibitory effects on cyclooxygenases, this compound is useful in pharmacological studies aimed at understanding the mechanisms of pain relief and inflammation reduction.

Experimental Therapeutics

Researchers are investigating the use of this compound in experimental therapeutic protocols for conditions such as arthritis and other inflammatory disorders.

Case Studies and Research Findings

Several studies have documented the effects of similar pyrazole compounds, providing insights that may be applicable to this compound:

StudyFocusFindings
Jia et al., 2004Anticancer ActivityIdentified structural motifs contributing to cytotoxicity against cancer cells.
Wei et al., 2006COX InhibitionDemonstrated effective inhibition of COX enzymes leading to reduced inflammation in vivo.
Xia et al., 2007NeuroprotectionShowed protective effects in neuronal cell cultures exposed to oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cannabinoid CB1 Receptor Antagonists

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (IC₅₀ = 0.139 nM at CB1) :
    • Structural Differences :
  • Positions 1 and 5 are substituted with dichlorophenyl and chlorophenyl groups, respectively, vs. the target compound’s 1-methyl and 5-(3-chlorophenoxy).
  • The 3-pyridylmethyl carboxamide substituent differs from the target’s 2,4-difluorophenyl group.
    • Functional Implications :
  • The pyridylmethyl group may engage in hydrogen bonding, whereas fluorine atoms in the target compound enhance metabolic stability via reduced oxidative metabolism.

Pyrazole Derivatives with Sulfanyl/Phenoxy Substituents

  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime :
    • Structural Differences :
  • A sulfanyl group replaces the phenoxy group at position 3.
  • The aldehyde oxime moiety contrasts with the carboxamide in the target compound.
    • Functional Implications :
  • Sulfur’s larger atomic radius may reduce electronegativity compared to oxygen, altering binding interactions.

Simpler Pyrazole Carboxamides

  • N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide :
    • Structural Differences :
  • Lacks the phenoxy group at position 4.
  • The trifluoromethyl group is at position 5 instead of position 3.
    • Functional Implications :
  • Absence of the phenoxy group reduces steric bulk, possibly increasing conformational flexibility.
  • Trifluoromethyl at position 5 may disrupt π-π stacking interactions compared to position 3.

Pyrazole Carboxamides with Fluorinated Aromatic Groups

  • N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-pyrazole-4-carboxamide :
    • Structural Differences :
  • A benzylsulfanyl group replaces the 3-chlorophenoxy moiety.
  • Additional trifluoromethyl groups on the benzyl ring.
    • Functional Implications :
  • Increased fluorine content enhances hydrophobicity and may improve blood-brain barrier penetration.
  • Sulfur’s lower electronegativity vs. oxygen could reduce hydrogen-bonding capacity.

Comparative Data Table

Compound Name Key Substituents Bioactivity (if available) Key Structural Notes
Target Compound 5-(3-chlorophenoxy), N-(2,4-difluorophenyl), 3-CF₃, 1-methyl N/A Optimized for stability and lipophilicity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-...-pyrazole-3-carboxamide 1-(2,4-dichlorophenyl), 5-(4-chlorophenyl), N-(3-pyridylmethyl) IC₅₀ = 0.139 nM (CB1) High CNS penetration potential
N-(3-Chlorophenyl)-1-methyl-5-CF₃-pyrazole-3-carboxamide N-(3-chlorophenyl), 5-CF₃, 1-methyl N/A Simplified structure, reduced steric bulk
N-(2,4-difluorophenyl)-...-sulfanyl-pyrazole-4-carboxamide 5-(benzylsulfanyl), 3-CF₃, N-(2,4-difluorophenyl) N/A Enhanced hydrophobicity

Key Research Findings and Trends

Substituent Position Matters :

  • Trifluoromethyl at position 3 (target compound) vs. position 5 () alters electronic distribution and steric interactions, impacting receptor binding .

Halogen Effects :

  • Fluorine at the 2,4-difluorophenyl group (target) improves metabolic stability compared to chlorine-rich analogs () .

Oxygen vs.

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